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1-Benzyl-4-bromopyridin-1-ium bromide

Catalog No.
S3468268
CAS No.
2589-30-2
M.F
C12H11Br2N
M. Wt
329.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4-bromopyridin-1-ium bromide

CAS Number

2589-30-2

Product Name

1-Benzyl-4-bromopyridin-1-ium bromide

IUPAC Name

1-benzyl-4-bromopyridin-1-ium;bromide

Molecular Formula

C12H11Br2N

Molecular Weight

329.03 g/mol

InChI

InChI=1S/C12H11BrN.BrH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-9H,10H2;1H/q+1;/p-1

InChI Key

HIKUSYNCUQPEOO-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)Br.[Br-]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)Br.[Br-]

Synthesis and Characterization:

1-Benzyl-4-bromopyridin-1-ium bromide is a salt formed by the reaction of 4-bromopyridine with benzyl bromide. It can be synthesized using various methods, including microwave irradiation and conventional heating [, ]. The product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications:

Research suggests that 1-Benzyl-4-bromopyridin-1-ium bromide might hold potential applications in various scientific fields, including:

  • Catalysis: Studies have explored the use of this compound as a catalyst for various organic reactions, such as the Suzuki-Miyaura coupling reaction, which is a crucial tool for carbon-carbon bond formation in organic synthesis [].
  • Medicinal Chemistry: Some studies have investigated the potential biological activities of this compound, including its antitumor and antimicrobial properties [, ]. However, more research is necessary to understand its efficacy and safety in these contexts.
  • Material Science: Research suggests that this compound could be useful in the development of new materials with specific functionalities, such as ionic liquids [].

1-Benzyl-4-bromopyridin-1-ium bromide is a quaternary ammonium salt characterized by its unique molecular structure, which includes a bromine atom attached to the fourth position of a pyridine ring and a benzyl group at the first position. Its molecular formula is C12H11Br2NC_{12}H_{11}Br_2N, and it possesses a molecular weight of approximately 329.03 g/mol . This compound is known for its distinct chemical properties and is often utilized as a reagent in organic synthesis.

The chemical reactivity of 1-benzyl-4-bromopyridin-1-ium bromide primarily involves nucleophilic substitution reactions due to the presence of the bromine atom. It can participate in various reactions, including:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Electrophilic aromatic substitution: The benzyl group can undergo electrophilic aromatic substitution, making it useful in synthesizing more complex organic molecules.

These reactions are indicative of its utility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds.

Several methods have been developed for synthesizing 1-benzyl-4-bromopyridin-1-ium bromide, including:

  • Nucleophilic substitution: This method involves the reaction of 4-bromopyridine with benzyl bromide in the presence of a base to facilitate the formation of the quaternary ammonium salt.
  • Bromination reactions: Bromination of pyridine derivatives followed by alkylation with benzyl halides can also yield this compound.

These synthetic routes highlight the compound's accessibility for research and industrial applications.

1-Benzyl-4-bromopyridin-1-ium bromide is primarily used in:

  • Organic synthesis: As a reagent for synthesizing various organic compounds due to its ability to participate in nucleophilic substitutions.
  • Pharmaceutical development: Its biological activity suggests potential applications in drug formulation, particularly in developing antimicrobial agents.

These applications underscore its importance in both academic research and industrial chemistry.

Studies on the interactions of 1-benzyl-4-bromopyridin-1-ium bromide with other molecules are crucial for understanding its reactivity and potential applications. Interaction studies often focus on:

  • Binding affinity: Evaluating how well this compound binds to target proteins or enzymes can provide insights into its biological activity.
  • Synergistic effects: Investigating how this compound interacts with other drugs or compounds may reveal synergistic effects that enhance its efficacy.

Such studies are essential for optimizing its use in medicinal chemistry.

1-Benzyl-4-bromopyridin-1-ium bromide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameCAS NumberUnique Features
1-Benzyl-3-bromopyridin-1-ium bromide928828-19-7Bromine at the third position; different biological activity.
1-Benzyl-4-methylpyridin-1-ium bromide57042-58-7Methyl group instead of bromine; altered reactivity.
1-Benzyl-4-carbamoylpyridin-1-ium bromide13238682Carbamoyl group introduces different chemical properties.

These comparisons highlight the uniqueness of 1-benzyl-4-bromopyridin-1-ium bromide in terms of its reactivity and potential applications, particularly in organic synthesis and medicinal chemistry. Each compound's structural variations lead to distinct chemical behaviors and biological activities, making them valuable for different research purposes.

Dates

Last modified: 08-19-2023

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